molecular formula C16H14N2O2S B4844140 N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide

N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide

Cat. No. B4844140
M. Wt: 298.4 g/mol
InChI Key: FMDFVSXKLLHALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide, also known as ETICA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. ETICA belongs to the class of isoxazolecarboxamides, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is not fully understood. However, studies have shown that N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide can modulate the activity of various neurotransmitters and receptors in the brain, including the GABA and glutamate receptors (Luo et al., 2016). N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation (Wang et al., 2013).
Biochemical and Physiological Effects
N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide can reduce pain and inflammation in animal models (Wang et al., 2013). N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has also been shown to have antidepressant and anxiolytic effects in animal models (Luo et al., 2016). Additionally, N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis (Wang et al., 2013).

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide in lab experiments is its diverse biological activities. N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to have potential applications in the study of pain and inflammation, cancer, and mental health disorders. Additionally, N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to be relatively safe and well-tolerated in animal models (Wang et al., 2013). One of the limitations of using N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings (Wang et al., 2013).

Future Directions

There are several future directions for the study of N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide. One area of research could be the development of more efficient synthesis methods for N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide, which could increase its availability for research purposes. Additionally, further studies could be conducted to investigate the potential applications of N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide in the treatment of mental health disorders, such as depression and anxiety. Further studies could also be conducted to investigate the potential applications of N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion
N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is a synthetic compound that has potential applications in various fields of scientific research. Its diverse biological activities make it a promising candidate for the study of pain and inflammation, cancer, and mental health disorders. Although the exact mechanism of action of N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is not fully understood, studies have shown that it can modulate the activity of various neurotransmitters and receptors in the brain and inhibit the activity of COX-2. N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects, including reducing pain and inflammation, inhibiting tumor growth, and having antidepressant and anxiolytic effects. While N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has some limitations for lab experiments, its potential applications make it a promising area of future research.

Scientific Research Applications

N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been shown to have potential applications in various fields of scientific research. One of its primary uses is in the study of pain and inflammation. N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been found to have analgesic and anti-inflammatory effects in animal models (Wang et al., 2013). Additionally, N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has been studied for its potential as an anticancer agent. Studies have shown that N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide can induce apoptosis in cancer cells and inhibit tumor growth (Wang et al., 2013). N-(4-ethylphenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has also been studied for its potential as an antidepressant and anxiolytic agent (Luo et al., 2016).

properties

IUPAC Name

N-(4-ethylphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-2-11-5-7-12(8-6-11)17-16(19)13-10-14(20-18-13)15-4-3-9-21-15/h3-10H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDFVSXKLLHALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-5-thien-2-ylisoxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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